molecular formula C8H5F3O2 B1420880 3-(Difluoromethoxy)-4-fluorobenzaldehyde CAS No. 1214367-20-0

3-(Difluoromethoxy)-4-fluorobenzaldehyde

Cat. No.: B1420880
CAS No.: 1214367-20-0
M. Wt: 190.12 g/mol
InChI Key: UHBBOUWQYFZJJA-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluorobenzaldehyde is a chemical compound. It is related to 3-(Difluoromethoxy)phenol, which has an empirical formula of C7H6F2O2 and a molecular weight of 160.12 . Another related compound is 3-(Difluoromethoxy)benzaldehyde, which is a clear colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Fluoroform, a non-ozone-depleting and nontoxic gas, has been used as a source of difluorocarbene for the conversion of phenols and thiophenols into difluoromethoxy derivatives. This process provides a method to synthesize compounds similar to 3-(Difluoromethoxy)-4-fluorobenzaldehyde at moderate temperatures and atmospheric pressure, offering moderate to good yields (Thomoson & Dolbier, 2013).

Crystal Structure and Conformation

  • A study on 5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which includes a structural unit similar to this compound, reveals insights into crystal structure and intermolecular interactions. This work contributes to understanding the solid-state properties of such compounds (Zeng, 2010).

Spectroscopic and Structural Analysis

  • Infrared spectroscopy and quantum chemistry calculations have been used to investigate the structural transformations of similar compounds, like 3-fluorobenzaldehyde, at low temperatures. This research is valuable for understanding the conformational dynamics and phase behavior of compounds structurally related to this compound (Ildız, Konarska, & Fausto, 2018).

Microwave Spectroscopy Studies

  • Studies utilizing Fourier Transform Microwave Spectroscopy have been conducted on fluorobenzaldehydes, providing detailed insights into their molecular structure, which can be extrapolated to similar compounds like this compound. This research helps in understanding the molecular geometry and electronic structure of such compounds (Lozada, Sun, & Wijngaarden, 2017).

Electrosynthesis

  • The synthesis of fluorobenzaldehydes through indirect electronic oxidation methods has been researched. This approach, involving redox mediators, provides an efficient synthetic route that can be adapted for compounds like this compound (Bo, 2007).

Application in Polymer Science

  • Fluorobenzaldehydes have been used in the synthesis of microporous polyaminals for carbon dioxide adsorption. This application highlights the potential use of this compound in creating materials with environmental applications, particularly in gas adsorption and separation technologies (Li, Zhang, & Wang, 2016).

Safety and Hazards

The safety data sheet for a related compound, 3-(Difluoromethoxy)aniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(difluoromethoxy)-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBBOUWQYFZJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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